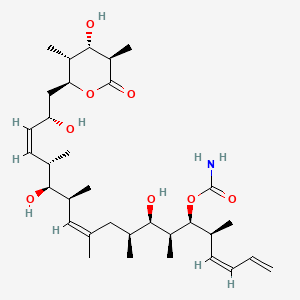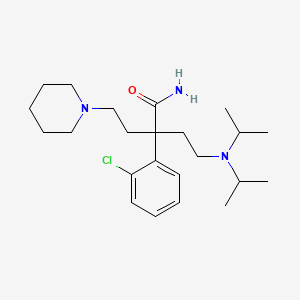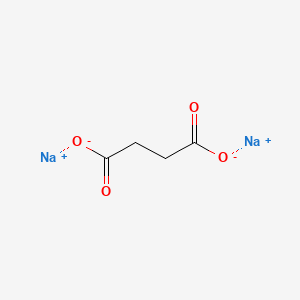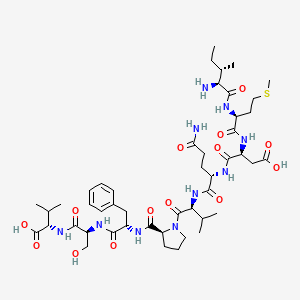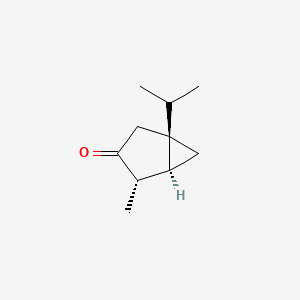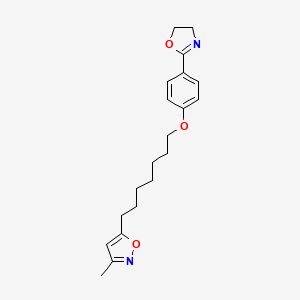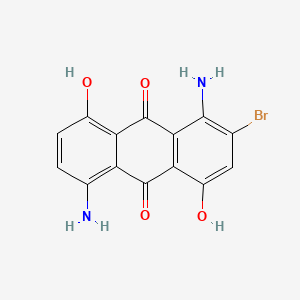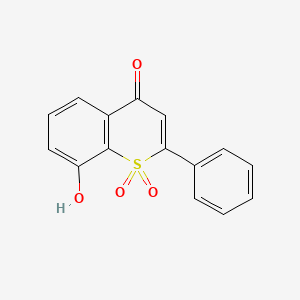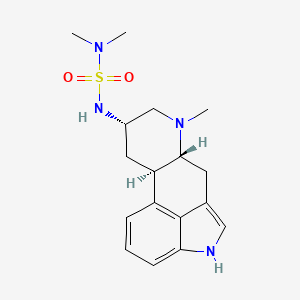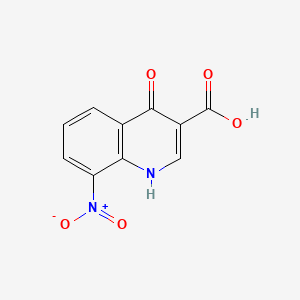
4-Hydroxy-8-nitroquinoline-3-carboxylic acid
説明
4-Hydroxy-8-nitroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6N2O5 . It has an average mass of 234.165 Da and a monoisotopic mass of 234.027664 Da .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a nitro group (-NO2) attached at the 8th position, a carboxylic acid group (-COOH) at the 3rd position, and a hydroxy group (-OH) at the 4th position .Physical And Chemical Properties Analysis
4-Hydroxy-8-nitroquinoline-3-carboxylic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用
Photolabile Protecting Group in Carboxylic Acids
4-Hydroxy-8-nitroquinoline-3-carboxylic acid derivatives have been explored as photolabile protecting groups for carboxylic acids. For instance, the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative, showed greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other esters, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
Antibacterial Properties
Research has been conducted on 8-nitrofluoroquinolone models, which are derivatives of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid, to investigate their antibacterial properties. These compounds exhibited promising activity against gram-positive and gram-negative strains, especially against S. aureus (Al-Hiari et al., 2007).
Synthesis Optimization
The synthesis of 8-nitroquinoline-2-carboxylic acid, a related compound, has been optimized for high yield, demonstrating the potential of these compounds for further scientific applications (Gadomsky & Yakuschenko, 2016).
Cancer Research
In the context of cancer research, derivatives of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid have been studied for their potential in forming DNA adducts and eliciting carcinogenicity, specifically through the generation of reactive oxygen species and oxidative DNA damage (Arima et al., 2006).
Photochemistry Studies
Studies in photochemistry have investigated compounds like 8-hydroxy-5-nitroquinoline, a related compound, for its antimicrobial, anti-inflammatory, and anticancer properties, aswell as its photosensitivity. The research focused on its photoreaction in acetonitrile using transient absorption and time-resolved resonance Raman spectroscopies, providing insights into the photophysics of hydroxyl-quinolines (Wang et al., 2022).
Solid-Phase Synthesis
The compound has also been used in the efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones, demonstrating its role in the development of new synthetic methodologies and potential pharmacological applications (Křupková et al., 2009).
Spectroscopic and Theoretical Studies
A comparative theoretical and spectroscopic study on ethyl 4-oxoquinoline-3-carboxylate derivatives, including nitro-substituted variants, has been conducted. This work helps in understanding the structure and properties of these compounds, contributing to the development of drugs with biological activities (Rimarčík et al., 2011).
Anticancer Activity Research
Investigations into oxazolo and oxazinoquinolinone derivatives, synthesized through the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one, have shown significant anticancer activity against specific cell lines. This highlights the therapeutic potential of these compounds in cancer treatment (Talaat et al., 2022).
特性
IUPAC Name |
8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIZBCVEHSUUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189521 | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-nitroquinoline-3-carboxylic acid | |
CAS RN |
35973-25-2 | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



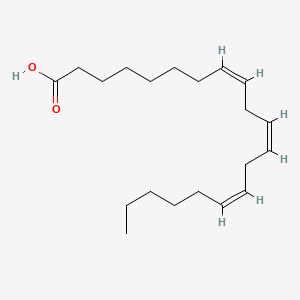
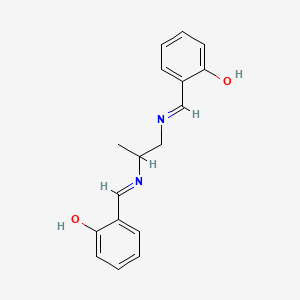
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670760.png)
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670761.png)
